![molecular formula C14H16O3 B14201095 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 919123-49-2](/img/structure/B14201095.png)
1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes two prop-2-en-1-yloxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where terephthalaldehyde reacts with 2-aminoacetophenone in the presence of a base catalyst such as sodium hydroxide in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization from hot methanol are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound may act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress in biological systems, leading to various biochemical effects.
Comparación Con Compuestos Similares
1-phenyl prop-2-en-1-one: Shares a similar structural motif but lacks the prop-2-en-1-yloxy groups.
(E)-1-(4-methylphenyl)prop-2-en-1-one: Another related compound with different substituents on the phenyl ring.
Uniqueness: This structural feature allows for diverse functionalization and the exploration of novel properties in various scientific fields .
Propiedades
Número CAS |
919123-49-2 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
1-[2,3-bis(prop-2-enoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H16O3/c1-4-9-16-13-8-6-7-12(11(3)15)14(13)17-10-5-2/h4-8H,1-2,9-10H2,3H3 |
Clave InChI |
HDGCLQKDVDRLEL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC=C1)OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


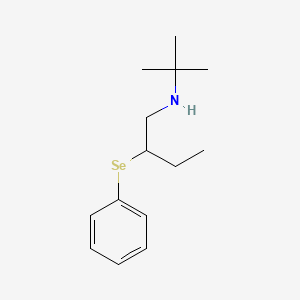

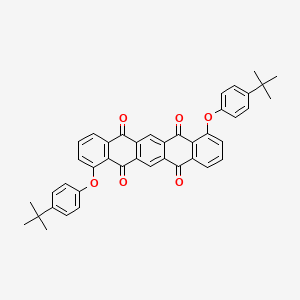

![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
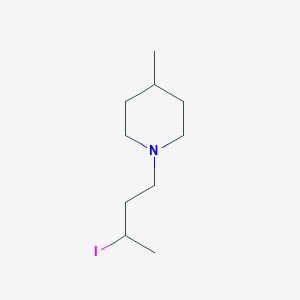

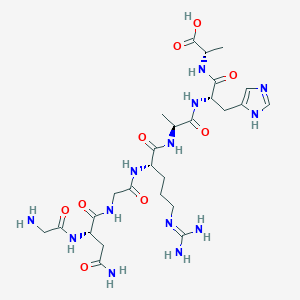
![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)

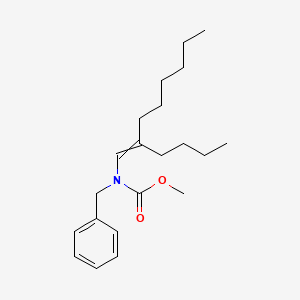

![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)

